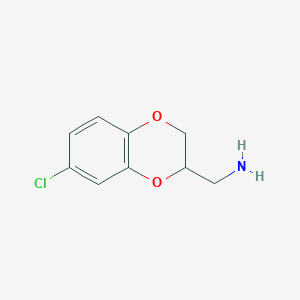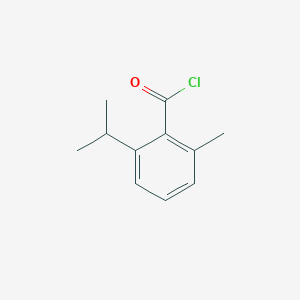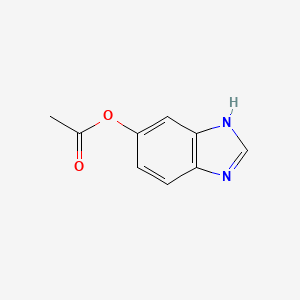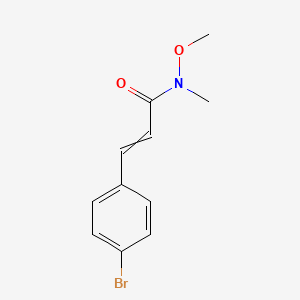
4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-: is an organic compound with the molecular formula C14H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- typically involves the reaction of 4-cyanopyridine with N-methyl-N-phenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
化学反应分析
Types of Reactions: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the pyridine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
Chemistry: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: In the industrial sector, 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets, altering their activity and resulting in various biological effects.
相似化合物的比较
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different functional groups.
N-Phenylpyridine-4-carboxamide: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
88329-56-0 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N,3-dimethyl-N-phenylpyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-10-15-9-8-13(11)14(17)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI 键 |
HYKZUZQOQLTHGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)C(=O)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


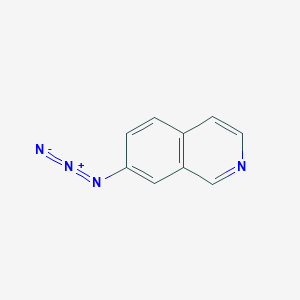
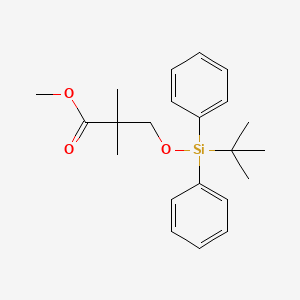
![3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8714153.png)
![2,11-Dibromobenzo[c]phenanthrene](/img/structure/B8714159.png)
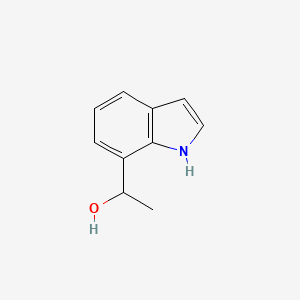
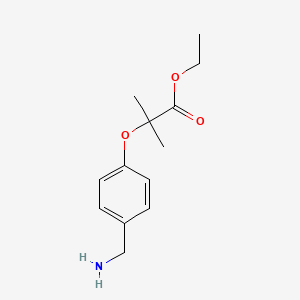
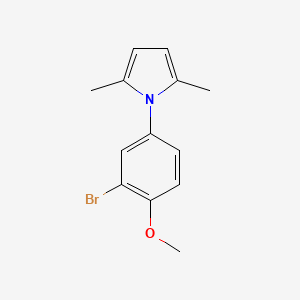
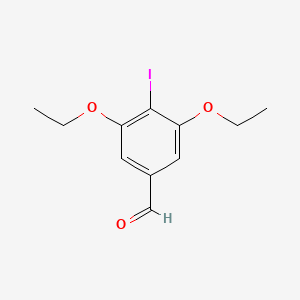
![1-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B8714194.png)

